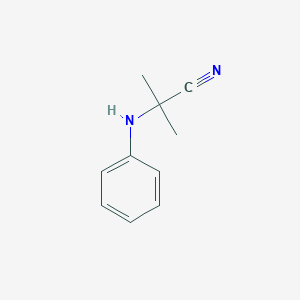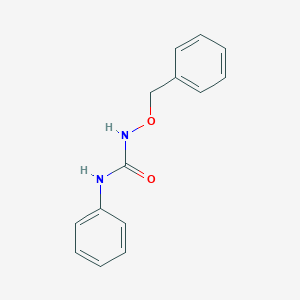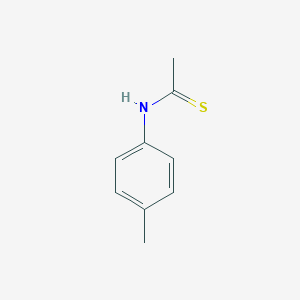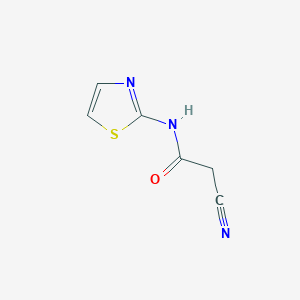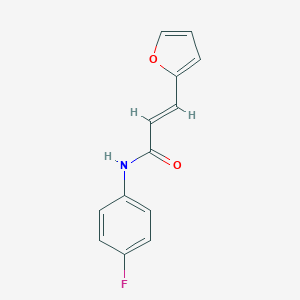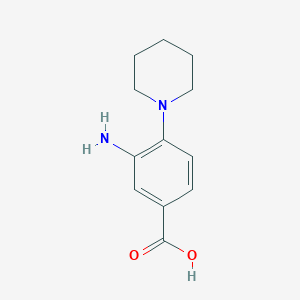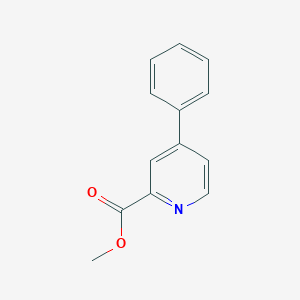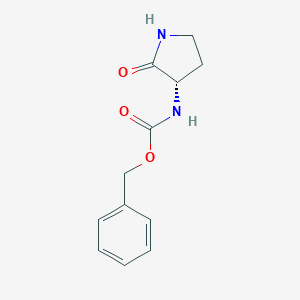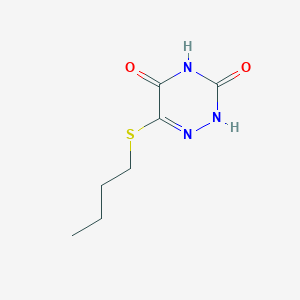
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione, also known as BSTD, is a heterocyclic compound that has been widely studied for its potential applications in various fields. It belongs to the class of triazine derivatives and has a molecular formula of C8H11N3O2S.
Mécanisme D'action
The mechanism of action of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In agriculture, this compound inhibits photosynthesis in plants by disrupting the electron transport chain in chloroplasts. In materials science, this compound can be used as a building block for the synthesis of functional materials due to its ability to form stable complexes with metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth. In agriculture, this compound inhibits photosynthesis in plants, leading to reduced plant growth and development. In materials science, this compound can be used as a building block for the synthesis of functional materials, leading to the development of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, allowing for large-scale production. Another advantage is that it has been extensively studied, providing a wealth of information on its properties and potential applications. However, one limitation is that it can be toxic to cells and organisms at high concentrations, requiring careful handling and disposal.
Orientations Futures
There are several future directions for the study of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione. In medicine, further research is needed to determine the optimal dosage and delivery method for this compound as an anticancer agent. In agriculture, further research is needed to develop more effective herbicides based on this compound. In materials science, further research is needed to explore the potential applications of this compound as a building block for the synthesis of functional materials with unique properties. Additionally, further research is needed to investigate the potential environmental impacts of this compound and its derivatives.
Méthodes De Synthèse
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione can be synthesized through various methods, including the reaction of 6-chloro-2H-1,2,4-triazine-3,5-dione with butylthiol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 6-amino-2H-1,2,4-triazine-3,5-dione with butyl isothiocyanate.
Applications De Recherche Scientifique
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit photosynthesis in plants. In materials science, this compound has been investigated as a potential building block for the synthesis of functional materials.
Propriétés
Numéro CAS |
4968-47-2 |
|---|---|
Formule moléculaire |
C7H11N3O2S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-4-13-6-5(11)8-7(12)10-9-6/h2-4H2,1H3,(H2,8,10,11,12) |
Clé InChI |
UYFPJGGQPNTERU-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NNC(=O)NC1=O |
SMILES canonique |
CCCCSC1=NNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



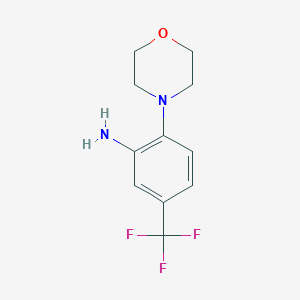
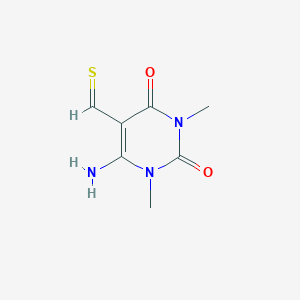
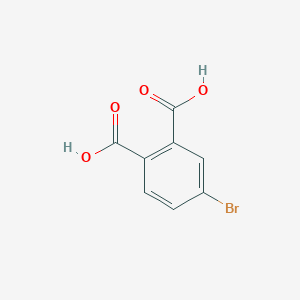
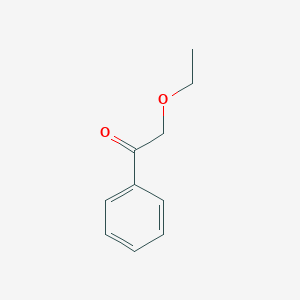
![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
